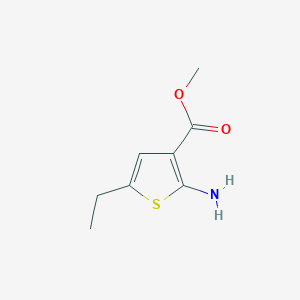

Methyl 2-amino-5-ethylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-5-ethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-5-4-6(7(9)12-5)8(10)11-2/h4H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGOHKLTZXZUPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353167 | |

| Record name | methyl 2-amino-5-ethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19156-63-9 | |

| Record name | 2-Amino-5-ethyl-3-thiophenecarboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19156-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-5-ethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19156-63-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-5-ethylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Methyl 2-amino-5-ethylthiophene-3-carboxylate, a substituted 2-aminothiophene of significant interest in medicinal chemistry and materials science. The document details the core synthesis mechanism, presents quantitative data from related reactions, and provides a detailed experimental protocol.

Core Synthesis Mechanism: The Gewald Aminothiophene Synthesis

The primary and most efficient method for synthesizing this compound is the Gewald reaction.[1][2][3] This one-pot, multi-component reaction involves the condensation of an aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[3][4] For the target molecule, the specific reactants are butanal, methyl cyanoacetate, and elemental sulfur.

The reaction mechanism proceeds through several key steps:[3][5]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (butanal) and the active methylene group of the α-cyanoester (methyl cyanoacetate).[3][5] This step forms a stable α,β-unsaturated cyanoester intermediate.

-

Sulfur Addition: Elemental sulfur (typically in its S8 ring form) reacts with the intermediate from the Knoevenagel condensation.[5] The base catalyst facilitates the deprotonation of the intermediate, which then acts as a nucleophile to open the sulfur ring, leading to a polysulfide intermediate.[5]

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization. A subsequent tautomerization (prototropy) leads to the formation of the stable aromatic 2-aminothiophene ring system.[3]

The overall reaction is a convergent and atom-economical process for the synthesis of polysubstituted 2-aminothiophenes.[4]

Quantitative Data

The following table summarizes quantitative data from various Gewald reactions for the synthesis of related 2-aminothiophene derivatives. This data provides a comparative reference for the expected yield and reaction conditions for the synthesis of this compound.

| Product | Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methyl 2-amino-5-methylthiophene-3-carboxylate | Propionaldehyde, Methyl cyanoacetate, Sulfur | Morpholine | DMF | 50 | Overnight | 73.6 | [6] |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Acetone, Ethyl cyanoacetate, Sulfur | Diethylamine | Ethanol | 50 | 3 | - | [7] |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Acetylacetone, Ethyl cyanoacetate, Sulfur | Diethylamine | Ethanol | Reflux | 3 | 52 | [8] |

| Methyl/Ethyl 2-aminothiophene-3-carboxylates | Various ketones, Methyl/Ethyl cyanoacetate, Sulfur | Morpholine | Methanol | 45 | 3 | 70-85 | [9] |

| 2-Aminothiophenes | Various ketones, Malononitrile/Ethyl cyanoacetate, Sulfur | NaAlO2 | Ethanol | - | 10 | 26-94 | [10] |

| 2-Aminothiophenes | Various ketones, Malononitrile/Ethyl cyanoacetate, Sulfur | Triethylamine | Water | RT | - | 75-98 | [10] |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound via the Gewald reaction. This protocol is adapted from procedures for similar 2-aminothiophene syntheses.[6][7][9]

Materials:

-

Butanal

-

Methyl cyanoacetate

-

Elemental Sulfur (powdered)

-

Morpholine (or another suitable base like diethylamine)

-

Methanol (or Ethanol, DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine elemental sulfur (e.g., 0.05 mol), the chosen solvent such as methanol (e.g., 30 mL), methyl cyanoacetate (e.g., 0.05 mol), and butanal (e.g., 0.05 mol).

-

Catalyst Addition: With stirring, slowly add the base catalyst, for example, morpholine (e.g., 5 mL), to the reaction mixture over a period of approximately 30 minutes at a temperature of 35-40 °C.[9]

-

Reaction: Heat the reaction mixture to 45-50 °C and maintain stirring for 3 hours or until the reaction is complete (monitored by TLC).[9] Some syntheses may proceed overnight at this temperature.[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration and washed with cold ethanol.[9] If no precipitate forms, the reaction mixture should be quenched with ice-cold water and extracted with a suitable organic solvent like ethyl acetate (3 x 50 mL).[6][7]

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6] The crude product should be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.[7]

Visualizations

Gewald Reaction Mechanism for this compound

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

Die Gewald-Reaktion: Ein umfassender technischer Leitfaden zur Synthese von 2-Aminothiophenen

Einführung

Die Gewald-Reaktion, erstmals 1961 von Karl Gewald beschrieben, ist eine vielseitige und weit verbreitete Multikomponentenreaktion zur Synthese hochsubstituierter 2-Aminothiophene.[1][2][3][4] Diese Reaktion hat sich aufgrund der leichten Verfügbarkeit der Ausgangsmaterialien, der milden Reaktionsbedingungen und der breiten Anwendbarkeit zu einer fundamentalen Methode in der heterocyclischen Chemie entwickelt.[1][2][4] Das 2-Aminothiophen-Grundgerüst ist ein bedeutendes Pharmakophor und ein vielseitiger Baustein in der medizinischen Chemie, der in einer Vielzahl von biologisch aktiven Verbindungen und zugelassenen Medikamenten vorkommt.[5][6][7] Dieser Leitfaden bietet eine detaillierte technische Übersicht über die Gewald-Reaktion, einschließlich ihres Mechanismus, experimenteller Protokolle, quantitativer Daten und ihrer entscheidenden Rolle in der Arzneimittelentwicklung.

Kernreaktion und Mechanismus

Die Gewald-Reaktion ist eine Eintopfsynthese, bei der ein Keton oder Aldehyd, eine Verbindung mit einer aktivierten Methylengruppe (typischerweise ein α-Cyanoester oder Malononitril) und elementarer Schwefel in Gegenwart einer Base zu einem 2-Aminothiophen kondensiert werden.[3][8]

Der Reaktionsmechanismus, der erst Jahrzehnte nach der Entdeckung der Reaktion aufgeklärt wurde, umfasst drei Hauptschritte:[3]

-

Knoevenagel-Kondensation: Die Reaktion beginnt mit einer basenkatalysierten Knoevenagel-Kondensation zwischen der Carbonylverbindung und der aktiven Methylenverbindung, was zur Bildung eines stabilen α,β-ungesättigten Nitril-Intermediats führt.[3]

-

Schwefeladdition: Elementarer Schwefel wird an die α-Position des Knoevenagel-Produkts addiert. Der genaue Mechanismus dieser Addition ist nicht vollständig geklärt, es wird jedoch angenommen, dass ein Thiolat-Intermediat gebildet wird.[3]

-

Ringschluss und Tautomerisierung: Das schwefelhaltige Intermediat durchläuft einen intramolekularen Ringschluss, bei dem die Thiolatgruppe die Nitrilgruppe angreift. Eine anschließende Tautomerisierung führt zum aromatischen 2-Aminothiophen-Produkt.[3]

Abbildung 1: Vereinfachter Mechanismus der Gewald-Reaktion.

Variationen und moderne Modifikationen

Obwohl die Eintopf-Synthese die gebräuchlichste ist, wurden mehrere Variationen entwickelt, um den Anwendungsbereich zu erweitern und die Effizienz zu verbessern.

-

Klassische Variationen: Die ursprünglichen Methoden von Gewald umfassten auch zweistufige Verfahren, bei denen instabile α-Sulfanyl-Carbonylverbindungen oder deren stabilere dimere Formen (1,4-Dithian-2,5-diole) als Ausgangsmaterialien verwendet wurden. Diese Varianten sind heute weniger gebräuchlich, können aber für bestimmte Substrate nützlich sein.[9]

-

Mikrowellen-unterstützte Synthese: Der Einsatz von Mikrowellenbestrahlung kann die Reaktionszeiten drastisch verkürzen und die Ausbeuten verbessern.[3][10] Reaktionen, die unter konventioneller Heizung Stunden dauern, können oft in wenigen Minuten abgeschlossen werden.[10]

-

Festphasensynthese: Die Durchführung der Gewald-Reaktion auf festen Trägern erleichtert die Aufreinigung der Produkte und eignet sich gut für die kombinatorische Chemie zur Erstellung von Substanzbibliotheken.[2][11]

-

Grüne Chemie-Ansätze: Neuere Entwicklungen konzentrieren sich auf umweltfreundlichere Methoden. Dazu gehören lösungsmittelfreie Verfahren mittels Hochgeschwindigkeits-Kugelmühlen (Mechanochemie), die Verwendung von Wasser als Lösungsmittel oder der Einsatz von wiederverwertbaren heterogenen Katalysatoren wie Nano-ZnO.[5][11]

Experimentelle Protokolle

Die genauen Bedingungen können je nach Substrat variieren, aber das folgende Protokoll beschreibt eine allgemeine Vorgehensweise für eine typische Eintopf-Gewald-Reaktion.

Allgemeines Protokoll für die Synthese von 2-Aminothiophenen

-

Reagenzien und Aufbau: In einem geeigneten Reaktionsgefäß werden das Keton oder der Aldehyd (1,0 Äquiv.), die aktive Methylenverbindung (1,0 Äquiv.) und elementarer Schwefel (1,0-1,2 Äquiv.) in einem polaren Lösungsmittel wie Ethanol, Methanol oder DMF gelöst.[12][13]

-

Basenzugabe: Eine organische Base wie Morphin, Piperidin oder Triethylamin (typischerweise 1,0 Äquiv. oder katalytische Mengen, je nach Methode) wird zur Mischung gegeben.[9][11]

-

Reaktion: Die Mischung wird bei einer Temperatur zwischen Raumtemperatur und 100 °C gerührt.[12][13] Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

-

Aufarbeitung: Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit Wasser oder einer verdünnten Säurelösung gewaschen, um die Base zu entfernen.

-

Isolierung und Aufreinigung: Die organische Phase wird getrocknet (z. B. über Na₂SO₄), filtriert und das Lösungsmittel wird abgedampft. Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie aufgereinigt, um das reine 2-Aminothiophen zu erhalten.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. d-nb.info [d-nb.info]

- 13. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Profile of 2-Aminothiophene Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the physical and chemical properties of aminothiophene carboxylate derivatives, a class of heterocyclic compounds with significant interest in pharmaceutical and materials science research. Due to the limited availability of specific experimental data for Methyl 2-amino-5-ethylthiophene-3-carboxylate, this document focuses on the well-characterized analog, Ethyl 2-amino-5-methylthiophene-3-carboxylate, to provide a representative understanding of the physicochemical characteristics of this compound class. Furthermore, this guide details the generalized experimental protocols for determining key physical properties and outlines the widely used Gewald synthesis for the preparation of 2-aminothiophenes.

Core Physical Properties

Table 1: Physical Properties of Ethyl 2-amino-5-methylthiophene-3-carboxylate

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₂S | [1][2] |

| Molecular Weight | 185.24 g/mol | [1][2] |

| Melting Point | 47 - 51 °C | [1][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Boiling Point | 292 °C (Predicted) | [3] |

| Solubility | Favorable solubility characteristics mentioned, but no quantitative data available. | [1] |

| CAS Number | 4815-32-1 | [1][2] |

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating oil (for Thiele tube method)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a Thiele tube containing heating oil.

-

Heating: The side arm of the Thiele tube is gently heated. The temperature is raised at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube, oil bath, or heating block)

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in the test tube. A capillary tube, sealed at one end, is placed inverted into the liquid.

-

Heating: The test tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Heating is discontinued when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Spatula

-

Graduated cylinders or pipettes

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

Procedure:

-

Qualitative Assessment: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Mixing: The mixture is agitated or sonicated for a set period.

-

Observation: The solution is visually inspected to determine if the solute has completely dissolved. Solubility is often categorized as soluble, partially soluble, or insoluble.

-

Quantitative Assessment (if required): A saturated solution is prepared, and the concentration of the dissolved solute is determined using an appropriate analytical technique (e.g., spectroscopy or chromatography).

Synthesis of 2-Aminothiophenes: The Gewald Reaction

The Gewald reaction is a multicomponent reaction that is widely used for the synthesis of polysubstituted 2-aminothiophenes. This one-pot synthesis is a cornerstone for creating the core structure of compounds like this compound.

Caption: Workflow of the Gewald three-component reaction for the synthesis of 2-aminothiophenes.

Biological Context and Potential Signaling Pathways

2-Aminothiophene derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] While a specific signaling pathway for this compound has not been elucidated in the available literature, its structural motifs suggest potential interactions with various biological targets. For instance, the anti-inflammatory activity of similar compounds may involve the modulation of pathways such as the NF-κB signaling cascade or the inhibition of cyclooxygenase (COX) enzymes. The antimicrobial effects could arise from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Further research, including target identification and mechanism of action studies, is required to delineate the precise signaling pathways modulated by this compound.

The diagram below illustrates a hypothetical workflow for investigating the biological activity of a novel 2-aminothiophene derivative.

Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic compound.

Conclusion

This technical guide has provided a summary of the available physical property data for a representative 2-aminothiophene carboxylate, detailed experimental protocols for property determination, and an overview of the synthetic methodology for this class of compounds. While specific data for this compound remains to be experimentally determined and published, the information presented herein serves as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the precise physicochemical properties and biological mechanisms of action for this specific compound is warranted to fully explore its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-amino-5-methylthiophene-3-carboxylate, 95% | Fisher Scientific [fishersci.ca]

- 3. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 4815-32-1 [m.chemicalbook.com]

- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

Spectroscopic and Synthetic Profile of 2-Aminothiophene Carboxylates: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 2-aminothiophene-3-carboxylate derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. Due to the limited availability of public data for "Methyl 2-amino-5-ethylthiophene-3-carboxylate," this document focuses on a closely related and well-characterized analogue: Ethyl 2-amino-4-methylthiophene-3-carboxylate . The experimental protocols and spectroscopic data presented herein offer valuable insights for researchers and professionals engaged in the synthesis and analysis of this family of heterocyclic compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 6.07 | s | 2H | NH₂ | [1] |

| 5.82 | s | 1H | Thiophene-H | [1] |

| 4.29 | q, J = 7.1 Hz | 2H | OCH₂ | [1] |

| 2.28 | s | 3H | CH₃ (thiophene) | [1] |

| 1.35 | t, J = 7.1 Hz | 3H | CH₃ (ester) | [1] |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Reference |

| 166.13 | C=O (ester) | [1] |

| 164.17 | C-NH₂ | [1] |

| 136.71 | C-CH₃ (thiophene) | [1] |

| 106.72 | C-COOEt (thiophene) | [1] |

| 102.85 | C-H (thiophene) | [1] |

| 59.54 | OCH₂ | [1] |

| 18.40 | CH₃ (thiophene) | [1] |

| 14.40 | CH₃ (ester) | [1] |

Solvent: CDCl₃, Frequency: 400 MHz

Table 3: Mass Spectrometry Data

| m/z | Interpretation | Reference |

| 186.15 | [M + H]⁺ | [1] |

Technique: ESI-MS

Experimental Protocols

The synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate is typically achieved through the Gewald aminothiophene synthesis. This one-pot, three-component reaction is a versatile method for the preparation of a wide range of substituted 2-aminothiophenes.

Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Materials:

-

Acetone (0.5 mmol)

-

Ethyl cyanoacetate (0.5 mmol)

-

Elemental Sulfur (0.5 mmol)

-

Diethylamine (0.5 mmol)

-

Absolute Ethanol (4 ml)

-

Ice-cold water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure: [1]

-

A solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) is prepared in absolute ethanol (2 ml).

-

To this solution, a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is added.

-

The reaction mixture is stirred continuously for 3 hours at a temperature of 50°C.

-

The completion of the reaction is monitored using thin-layer chromatography (TLC) on pre-coated silica gel plates.

-

Upon completion, the reaction mixture is quenched with ice-cold water.

-

The product is extracted with ethyl acetate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel (100–200 mesh) using a hexane/ethyl acetate (7:3) mixture as the eluent.

-

Yellow crystals of Ethyl 2-amino-4-methylthiophene-3-carboxylate are obtained after slow evaporation of the solvent.

Visualizations

Experimental Workflow for the Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Caption: Synthetic workflow for Ethyl 2-amino-4-methylthiophene-3-carboxylate.

References

"Methyl 2-amino-5-ethylthiophene-3-carboxylate" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Methyl 2-amino-5-ethylthiophene-3-carboxylate, a heterocyclic compound belonging to the 2-aminothiophene class of molecules. Derivatives of 2-aminothiophene are recognized for their diverse biological activities and serve as important intermediates in the synthesis of agrochemicals, dyes, and pharmacologically active compounds.[1][2] This guide covers its chemical structure, IUPAC name, a plausible synthetic protocol, and available physicochemical data for closely related analogs.

Chemical Structure and IUPAC Name

The chemical structure of the target compound consists of a thiophene ring substituted at the 2-position with an amino group, at the 3-position with a methyl carboxylate group, and at the 5-position with an ethyl group.

IUPAC Name: this compound

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of this compound.

Quantitative Data

| Property | Ethyl 2-amino-5-methylthiophene-3-carboxylate | Methyl 3-amino-4-methylthiophene-2-carboxylate |

| Molecular Formula | C₈H₁₁NO₂S | C₇H₉NO₂S |

| Molecular Weight | 185.24 g/mol | 171.22 g/mol |

| Melting Point | 47.0 to 51.0 °C | 85-88 °C |

| Boiling Point | 292 °C | Not available |

| Density | 1.219 ± 0.06 g/cm³ (Predicted) | Not available |

| Appearance | White to Light yellow Solid | Not available |

| CAS Number | 4815-32-1 | 85006-31-1 |

Data sourced from references[3][4][5].

Experimental Protocols

The synthesis of 2-aminothiophenes is commonly achieved through the Gewald reaction, a one-pot multicomponent condensation.[1] This method involves the reaction of an aldehyde or ketone with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.

Plausible Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar 2-aminothiophene derivatives.[4][6]

Materials:

-

Butanal (Butyraldehyde)

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine or Triethylamine (as a catalyst)

-

Methanol or N,N-Dimethylformamide (DMF) (as a solvent)

-

Ethanol (for recrystallization)

Procedure:

-

To a stirred mixture of butanal (1 molar equivalent), methyl cyanoacetate (1 molar equivalent), and elemental sulfur (1 molar equivalent) in methanol or DMF, slowly add morpholine or triethylamine (catalytic amount) over a period of 30 minutes at a temperature of 35-40 °C.

-

After the addition of the catalyst, the reaction mixture is stirred at 45-50 °C for approximately 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The precipitated crude product is collected by filtration and washed with cold ethanol.

-

Further purification is achieved by recrystallization from ethanol to yield the final product, this compound.

Below is a diagram illustrating the general workflow for the proposed synthesis.

Caption: Generalized experimental workflow for the Gewald synthesis.

Signaling Pathways and Biological Applications

While specific signaling pathways involving this compound have not been detailed in the reviewed literature, the broader class of 2-aminothiophene derivatives is of significant interest in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities and are used as precursors for the synthesis of thieno[2,3-d]pyrimidines, which are important scaffolds in drug discovery. The ethyl ester analog, Ethyl 2-amino-5-ethylthiophene-3-carboxylate, is used in the synthesis of inhibitors for thymidylate synthase and dihydrofolate reductase, which are targets in cancer therapy, as well as in the synthesis of the necroptosis inhibitor, Necrostatin-5.[7] Further research is required to elucidate the specific biological roles and potential therapeutic applications of the title methyl ester compound.

References

- 1. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER | 4815-32-1 [amp.chemicalbook.com]

- 4. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 4815-32-1 [m.chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. asianpubs.org [asianpubs.org]

- 7. ETHYL 2-AMINO-5-ETHYLTHIOPHENE-3-CARBOXYLATE | 4507-13-5 [chemicalbook.com]

The Multifaceted Biological Activities of Substituted 2-Aminothiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-aminothiophenes represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions.

Synthesis of Substituted 2-Aminothiophenes

The most common and efficient method for synthesizing substituted 2-aminothiophenes is the Gewald reaction.[1] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst, such as morpholine or triethylamine.[1][2]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol outlines a general procedure for the Gewald reaction. Specific reaction conditions, such as temperature and reaction time, may need to be optimized for different substrates.

Materials:

-

α-Methylene carbonyl compound (ketone or aldehyde)

-

Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

-

Elemental sulfur

-

Base catalyst (e.g., morpholine, triethylamine, piperidine)

-

Solvent (e.g., ethanol, methanol, DMF)

-

Reaction vessel (round-bottom flask)

-

Stirring apparatus

-

Heating apparatus (if required)

-

Filtration apparatus

-

Recrystallization solvent

Procedure:

-

To a solution of the α-methylene carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent, add the base catalyst (0.1-1 equivalent).

-

Add elemental sulfur (1.1 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature or with heating (e.g., reflux) for a specified time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product often precipitates from the reaction mixture. If so, collect the solid by filtration.

-

If the product does not precipitate, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.

-

Wash the crude product with a suitable solvent (e.g., cold ethanol, water) to remove impurities.

-

Purify the crude product by recrystallization from an appropriate solvent to obtain the pure substituted 2-aminothiophene.

-

Characterize the final product using analytical techniques such as NMR, IR, and mass spectrometry.

Anticancer Activity

Substituted 2-aminothiophenes have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines.[3][4][5] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3]

Quantitative Data: Anticancer Activity of Substituted 2-Aminothiophenes

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| SB-44 | Prostate Adenocarcinoma | 15.38 - 34.04 | [5] |

| SB-83 | Prostate Adenocarcinoma | 15.38 - 34.04 | [5] |

| SB-200 | Prostate Adenocarcinoma | 15.38 - 34.04 | [5] |

| SB-44 | Cervical Adenocarcinoma (HeLa) | 15.38 - 34.04 | [5] |

| SB-83 | Cervical Adenocarcinoma (HeLa) | 15.38 - 34.04 | [5] |

| SB-200 | Cervical Adenocarcinoma (HeLa) | 15.38 - 34.04 | [5] |

| 6CN09 | Cervical Adenocarcinoma (HeLa) | 5, 10, 25, 50 (conc.) | [4] |

| 6CN10 | Cervical Adenocarcinoma (HeLa) | 5, 10, 25, 50 (conc.) | [4] |

| 6CN12 | Cervical Adenocarcinoma (HeLa) | 5, 10, 25, 50 (conc.) | [4] |

| 6CN14 | Cervical Adenocarcinoma (HeLa) | 5, 10, 25, 50 (conc.) | [4] |

| 7CN09 | Cervical Adenocarcinoma (HeLa) | 5, 10, 25, 50 (conc.) | [4] |

| 7CN11 | Cervical Adenocarcinoma (HeLa) | 5, 10, 25, 50 (conc.) | [4] |

| 6CN09 | Pancreatic Adenocarcinoma (PANC-1) | 5, 10, 25, 50 (conc.) | [4] |

| 6CN10 | Pancreatic Adenocarcinoma (PANC-1) | 5, 10, 25, 50 (conc.) | [4] |

| 6CN12 | Pancreatic Adenocarcinoma (PANC-1) | 5, 10, 25, 50 (conc.) | [4] |

| 6CN14 | Pancreatic Adenocarcinoma (PANC-1) | 5, 10, 25, 50 (conc.) | [4] |

| 7CN09 | Pancreatic Adenocarcinoma (PANC-1) | 5, 10, 25, 50 (conc.) | [4] |

| 7CN11 | Pancreatic Adenocarcinoma (PANC-1) | 5, 10, 25, 50 (conc.) | [4] |

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[6][7] Dysregulation of this pathway is a hallmark of many cancers.[6] Substituted 2-aminothiophenes can act as inhibitors of EGFR tyrosine kinase, thereby blocking downstream signaling cascades.[3]

Experimental Protocol: EGFR Kinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Test compounds (substituted 2-aminothiophenes)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well plates

-

Plate reader for detecting kinase activity (e.g., luminescence, fluorescence, or radioactivity)

-

Positive control inhibitor (e.g., Gefitinib)

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the kinase assay buffer.

-

In a 96-well plate, add the kinase substrate.

-

Add the test compounds or control to the wells.

-

Add the EGFR kinase to each well to initiate the pre-incubation. Incubate for a specified time (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the kinase activity using a suitable method. For example, in a luminescence-based assay, a reagent is added to quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Anti-inflammatory Activity

Several substituted 2-aminothiophenes have been shown to possess potent anti-inflammatory properties.[8][9][10][11][12][13][14][15] A key mechanism underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation.[13][14]

Quantitative Data: Anti-inflammatory Activity of Substituted 2-Aminothiophenes

| Compound ID | Assay | IC50 (µM) | Reference |

| Compound 1 | Neutrophil Respiratory Burst | 121.47 | [8][9][10] |

| Compound 2 | Neutrophil Respiratory Burst | 412 | [9][10] |

| Compound 3 | Neutrophil Respiratory Burst | 323 | [9][10] |

| Compound 4 | Neutrophil Respiratory Burst | 348 | [9][10] |

| Compound 5 | Neutrophil Respiratory Burst | 422 | [8][9][10] |

| Compound 6 | Neutrophil Respiratory Burst | 396 | [9][10] |

| Compound 3a | NQO1 Activity (CD value) | 8.54 | [11] |

| Compound 3b | NQO1 Activity (CD value) | 13.22 | [11] |

| Compound 2a | NQO1 Activity (CD value) | 64.32 | [11] |

| Compound 3a | KEAP1-NRF2 Inhibition | 14.78 | [11] |

| Compound 3b | KEAP1-NRF2 Inhibition | 30.42 | [11] |

| Compound 2a | KEAP1-NRF2 Inhibition | 46.52 | [11] |

| Compound 29a-d | COX-2 Inhibition | 0.31-1.40 | [12] |

| Compound 21 | COX-2 Inhibition | 0.67 | [12] |

| Compound 21 | LOX Inhibition | 2.33 | [12] |

Signaling Pathway: NRF2/KEAP1 Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[16][17][18][19][20] In the presence of inducers, such as certain substituted 2-aminothiophenes, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective genes, including those with anti-inflammatory functions.[16][17][18][19][20]

Experimental Protocol: NRF2 Activation Assay in RAW 264.7 Macrophages

This protocol describes a method to assess the activation of the NRF2 pathway by measuring the induction of a downstream target gene, such as NQO1, in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (substituted 2-aminothiophenes)

-

LPS (Lipopolysaccharide) for inflammatory stimulation

-

Reagents for NQO1 activity assay or quantitative PCR (qPCR) for NQO1 mRNA expression

-

96-well cell culture plates

-

Cell lysis buffer

-

Protein quantification assay kit (e.g., BCA)

-

Plate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 6-24 hours).

-

For anti-inflammatory assessment, co-treat or pre-treat the cells with the test compounds before stimulating with LPS (e.g., 1 µg/mL) for a further incubation period.

-

After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

For NQO1 Activity Assay:

-

Determine the protein concentration of the cell lysates.

-

Perform the NQO1 enzyme activity assay according to the manufacturer's instructions. This typically involves measuring the reduction of a specific substrate by NQO1.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

For qPCR Analysis of NQO1 mRNA:

-

Extract total RNA from the lysed cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers specific for NQO1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Analyze the data to determine the fold induction of NQO1 activity or mRNA expression relative to the vehicle-treated control.

Antimicrobial Activity

Substituted 2-aminothiophenes have also been identified as promising antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria.[2][21][22][23][24][25][26][27][28][29]

Quantitative Data: Antimicrobial Activity of Substituted 2-Aminothiophenes

| Compound Class/ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Aminobenzothiophenes | M. smegmatis | 0.78 | [24] |

| Aminobenzofuran | M. smegmatis | 1.56 | [24] |

| 2-Aminothiophene derivatives | S. aureus | - | [25] |

| 2-Aminothiophene derivatives | E. coli | - | [28][29] |

| RNP0012 | S. aureus | <100 | [27] |

Note: Specific MIC values for some derivatives against S. aureus and E. coli were not explicitly stated in the provided abstracts but their activity was confirmed.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following workflow illustrates the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Testing

This protocol describes the broth microdilution method for determining the MIC of substituted 2-aminothiophenes.

Materials:

-

Test compounds (substituted 2-aminothiophenes)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a sterile 96-well plate, perform a two-fold serial dilution of each compound in the bacterial growth medium to achieve a range of concentrations.

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculate each well of the microtiter plate (containing the serially diluted compounds) with the bacterial suspension. Include a positive control (bacteria in medium without compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.

Conclusion

Substituted 2-aminothiophenes are a promising class of compounds with a diverse range of biological activities. Their straightforward synthesis via the Gewald reaction allows for the generation of large libraries of derivatives for structure-activity relationship studies. The data presented in this guide highlight their potential as anticancer, anti-inflammatory, and antimicrobial agents. The detailed experimental protocols and visual representations of key signaling pathways provide a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further investigation into the optimization of these scaffolds and their mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpscr.info [ijpscr.info]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 24. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Optimization of 2-Acylaminocycloalkylthiophene Derivatives for Activity against Staphylococcus aureus RnpA | MDPI [mdpi.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-ethylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-ethylthiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details the primary synthetic routes, with a focus on the widely utilized Gewald reaction, including starting materials, reaction mechanisms, and detailed experimental protocols. Additionally, it covers safety considerations for the key precursors and explores the applications of this class of compounds.

Core Synthesis: The Gewald Reaction

The most common and efficient method for synthesizing this compound is the Gewald reaction. This one-pot, three-component reaction involves the condensation of a ketone (butan-2-one), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2][3]

Starting Materials and Precursors

The primary precursors for the synthesis of this compound via the Gewald reaction are:

-

Butan-2-one (Methyl Ethyl Ketone): Serves as the ketone component, providing the ethyl group at the 5-position and the methyl group at the 4-position of the thiophene ring.

-

Methyl Cyanoacetate: Acts as the active methylene nitrile, contributing the amino group at the 2-position and the methyl carboxylate group at the 3-position.

-

Elemental Sulfur: The source of the sulfur atom for the formation of the thiophene ring.

-

Base Catalyst: Typically a secondary or tertiary amine such as morpholine or triethylamine, which facilitates the condensation and cyclization steps.[2][4]

Reaction Mechanism

The mechanism of the Gewald reaction for the synthesis of this compound proceeds through several key steps:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between butan-2-one and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[3]

-

Michael Addition of Sulfur: Elemental sulfur adds to the β-position of the unsaturated nitrile.

-

Thiiranium Ion Formation and Ring Opening: A thiiranium ion intermediate is formed, which is then opened by the attack of the enolate.

-

Cyclization and Tautomerization: The molecule then undergoes cyclization and subsequent tautomerization to yield the final stable 2-aminothiophene ring system.[3]

A logical diagram of the Gewald reaction workflow is presented below:

Caption: Workflow for the Gewald Synthesis.

Experimental Protocols

General One-Pot Synthesis of Methyl/Ethyl 2-amino-4,5-dialkylthiophene-3-carboxylates:

-

Reaction Setup: To a stirred mixture of the appropriate ketone (0.05 mol), methyl or ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in a suitable solvent such as methanol (30 mL), slowly add a basic catalyst like morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40 °C.

-

Reaction Progression: After the addition of the catalyst, continue stirring the reaction mixture at 45 °C for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The resulting precipitate is then collected by filtration.

-

Purification: The crude product is washed with ethanol and then purified by recrystallization from ethanol to yield the final 2-aminothiophene derivative.

For a more specific, albeit for a similar compound (Methyl 2-amino-5-methylthiophene-3-carboxylate), the following protocol is reported:

-

Reactant Preparation: In a single-necked vial, dissolve sulfur powder (960.0 mg, 30.0 mmol) in 5 mL of DMF with stirring.

-

Addition of Reagents: Sequentially add methyl cyanoacetate (3.39 g, 30.0 mmol) and morpholine (1.48 g, 17.0 mmol) to the reaction vial. The solution will gradually turn dark brown.

-

Addition of Aldehyde and Reaction: Add propionaldehyde (1.74 g, 30.0 mmol) and stir the reaction mixture overnight at 50 °C.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Purification: Combine the organic phases, wash with water and then with saturated brine. Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography to obtain the final product.[5]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 2-aminothiophene-3-carboxylates based on the Gewald reaction and its modifications.

Table 1: Synthesis of Various 2-Aminothiophene-3-carboxylates

| Product | Ketone/Aldehyde | Cyanoacetate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Cyclohexanone | Methyl Cyanoacetate | Morpholine | Methanol | 45 | 3 | 70-85 | [2] |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Methanol | 45 | 3 | 70-85 | [2] |

| Methyl 2-amino-4-phenylthiophene-3-carboxylate | Acetophenone | Methyl Cyanoacetate | Morpholine | Methanol | 45 | 3 | 70-85 | [2] |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Acetylacetone | Ethyl Cyanoacetate | Diethylamine | Ethanol | Reflux | 3 | 52 | [1][6] |

| Methyl 2-amino-5-methylthiophene-3-carboxylate | Propionaldehyde | Methyl Cyanoacetate | Morpholine | DMF | 50 | Overnight | 73.6 | [5] |

Alternative Synthetic Approaches

While the Gewald reaction is predominant, other methods for the synthesis of 2-aminothiophenes exist. One notable green chemistry approach involves a solvent- and catalyst-free synthesis using ball-milling.[7] This method offers high yields in a short reaction time.

Another variation involves a two-step procedure where the Knoevenagel condensation product is first isolated and then reacted with sulfur and a base.[8] This can be advantageous when the one-pot reaction yields are low or when dealing with less reactive ketones.

The diagram below illustrates the logical relationship between the primary and alternative synthesis routes.

Caption: Synthetic Routes to the Target Compound.

Safety and Handling of Precursors

The synthesis of this compound involves the use of several hazardous chemicals. Proper safety precautions are essential.

Table 2: Safety Information for Key Precursors

| Precursor | Key Hazards | Precautionary Measures |

| Butan-2-one | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. |

| Methyl Cyanoacetate | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9] | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[2][5][7][10] |

| Elemental Sulfur | Generally low toxicity, but can cause skin and eye irritation. Flammable solid. | Avoid creating dust. Keep away from ignition sources. Wear appropriate personal protective equipment. |

| Morpholine | Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[1][11][12][13] | Keep away from heat and ignition sources. Do not breathe vapors. Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. Store locked up.[12][13] |

| Triethylamine | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[14][15][16] | Keep away from heat and ignition sources. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Immediately call a poison center or doctor if exposed.[10][15][17] |

Applications and Significance

This compound and its derivatives are important intermediates in the synthesis of various biologically active compounds and functional materials.[2] The 2-aminothiophene scaffold is a key pharmacophore in many pharmaceutical agents.

Key Application Areas:

-

Medicinal Chemistry: These compounds serve as building blocks for the synthesis of thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities, including kinase inhibition for cancer therapy, calcium receptor antagonism, and antiviral properties against viruses like Hepatitis C.[4] They are also used in the development of anti-inflammatory, antimicrobial, and analgesic agents.[9][18]

-

Materials Science: The thiophene core is a component of various functional materials, including dyes, liquid crystals, and organic light-emitting diodes (OLEDs).[2]

-

Agrochemicals: Derivatives of 2-aminothiophenes are utilized in the development of new pesticides and herbicides.[9]

The versatility of the 2-aminothiophene scaffold, readily accessible through the Gewald reaction, makes this compound a compound of significant interest to researchers in both academic and industrial settings.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 5. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. lobachemie.com [lobachemie.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. fishersci.com [fishersci.com]

- 13. chemos.de [chemos.de]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. redox.com [redox.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. ijpbs.com [ijpbs.com]

Unlocking the Potential of Thiophene: A Technical Guide to Novel Derivatives in Research

For Immediate Release

A comprehensive technical guide has been released, detailing promising research avenues for novel thiophene derivatives. This in-depth resource is tailored for researchers, scientists, and drug development professionals, offering a wealth of information on the synthesis, application, and evaluation of these versatile heterocyclic compounds.

Thiophene, a sulfur-containing five-membered aromatic ring, has long been a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for phenyl groups have cemented its role in a variety of applications. This guide explores the cutting edge of thiophene research, highlighting key areas of development in oncology, infectious diseases, and organic electronics.

Medicinal Chemistry: A New Frontier in Drug Discovery

Thiophene derivatives are at the forefront of developing next-generation therapeutics, particularly in the realms of oncology and infectious diseases. Their ability to interact with a wide range of biological targets makes them a versatile scaffold for drug design.

Anticancer Applications

Recent research has underscored the potential of thiophene-based compounds as potent anticancer agents. These derivatives have been shown to target critical signaling pathways involved in tumor growth, proliferation, and survival.

One significant area of investigation is the inhibition of protein kinases, enzymes that play a central role in cell signaling. For instance, novel fused thienopyrimidine derivatives have demonstrated dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT).[1][2] This dual-action mechanism can effectively shut down angiogenesis and cell survival pathways in cancer cells.

Furthermore, certain thiophene derivatives have been observed to induce apoptosis, or programmed cell death, in cancer cells through the modulation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the JAK/STAT pathways.[3][4][5][6] Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and the activation of caspases 3 and 7.[4][6][7]

Quantitative Anticancer Activity of Novel Thiophene Derivatives (IC50 in µM)

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Thienopyrimidine | Compound 3b | HepG2 (Liver) | 3.105 ± 0.14 | Doxorubicin | - |

| Thienopyrimidine | Compound 3b | PC-3 (Prostate) | 2.15 ± 0.12 | Doxorubicin | - |

| Pyrrolothienopyrimidine | Compound 4c | HepG2 (Liver) | 3.023 | Doxorubicin | - |

| Pyrrolothienopyrimidine | Compound 4c | PC-3 (Prostate) | 3.12 | Doxorubicin | - |

| Thiophene Carboxamide | Compound 2b | Hep3B (Liver) | 5.46 | - | - |

| Thiophene Carboxamide | Compound 2e | Hep3B (Liver) | 12.58 | - | - |

| Thiazole-Thiophene | Compound 4b | MCF-7 (Breast) | 10.2 ± 0.7 | Cisplatin | 13.3 ± 0.61 |

| Thiazole-Thiophene | Compound 13a | MCF-7 (Breast) | 11.5 ± 0.8 | Cisplatin | 13.3 ± 0.61 |

| Thienopyrimidine | Compound 5 | MCF-7 (Breast) | 7.301 ± 4.5 | Doxorubicin | - |

| Thienopyrimidine | Compound 8 | MCF-7 (Breast) | 4.132 ± 0.5 | Doxorubicin | - |

| Thienopyrimidine | Compound 5 | HepG-2 (Liver) | 5.3 ± 1.6 | Doxorubicin | - |

| Thienopyrimidine | Compound 8 | HepG-2 (Liver) | 3.3 ± 0.90 | Doxorubicin | - |

Antibacterial Applications

The rise of antibiotic-resistant bacteria presents a global health crisis. Thiophene derivatives are emerging as a promising class of antibacterial agents with activity against drug-resistant Gram-negative bacteria.[8] Research has shown that certain thiophene derivatives exhibit significant minimum inhibitory concentrations (MIC) against clinically relevant strains.[8]

Antibacterial Activity of Novel Thiophene Derivatives (MIC in µg/mL)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound |

| Compound 3b | E. coli | 1.11 | Ciprofloxacin, Gentamicin |

| Compound 3b | P. aeruginosa | 1.00 | Ciprofloxacin, Gentamicin |

| Compound 3b | Salmonella | 0.54 | Ciprofloxacin, Gentamicin |

| Compound 3b | S. aureus | 1.11 | Ciprofloxacin, Gentamicin |

| Thiophene 4 | Colistin-Resistant A. baumannii | 4 | - |

| Thiophene 4 | Colistin-Resistant E. coli | 16 | - |

| Thiophene 5 | Colistin-Resistant A. baumannii | 4 | - |

| Thiophene 5 | Colistin-Resistant E. coli | 16 | - |

| Thiophene 8 | Colistin-Resistant A. baumannii | 16 | - |

| Thiophene 8 | Colistin-Resistant E. coli | 16 | - |

| Benzo[b]thiophene 25 | S. aureus | 16 | Ampicillin, Chloramphenicol, Kanamycin |

| Benzo[b]thiophene 26 | S. aureus | 16 | Ampicillin, Chloramphenicol, Kanamycin |

Materials Science: Powering the Future of Electronics

The unique optoelectronic properties of thiophene-based materials make them ideal candidates for a new generation of organic electronic devices, including organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Organic Solar Cells (OSCs)

Thiophene derivatives, particularly in the form of conjugated polymers like poly(3-hexylthiophene) (P3HT), are extensively used as donor materials in bulk heterojunction OSCs.[9] The performance of these devices is critically dependent on the molecular engineering of the thiophene-based materials to optimize their light absorption, energy levels, and charge transport properties. Recent advancements have led to power conversion efficiencies (PCEs) exceeding 19% in some thiophene-based systems.[10]

Performance of Thiophene-Based Organic Solar Cells

| Donor Material | Acceptor Material | V_oc (V) | J_sc (mA/cm²) | FF | PCE (%) |

| Fused-Thiophene 1 | - | 0.87 | 11.04 | 0.57 | 5.41 |

| Fused-Thiophene 2 | - | 0.95 | 12.01 | 0.54 | 6.20 |

| Fused-Thiophene 3 | C₇₀ | 0.98 | 9.24 | - | 3.60 |

| Fused-Thiophene 6 | PC₇₁BM | 0.96 | - | - | 2.87 |

| Fused-Thiophene 9 | PC₇₁BM | 0.81 | 9.3 | 0.53 | 4.0 |

| BTTR | PC₇₁BM | 0.93 | 13.2 | 0.654 | 8.0 |

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also making a significant impact in the field of OLEDs.[11][12] Their high fluorescence quantum yields and tunable emission spectra are key to developing efficient and vibrant displays. A donor-π-acceptor type compound, DMB-TT-TPA, which incorporates a thienothiophene linker, has shown excellent performance as an emitter in OLEDs, achieving a maximum current efficiency of 10.6 cd/A and a maximum power efficiency of 6.70 lm/W.[13] Another multi-resonance emitter with a thiophene core, Th-BN, has enabled the fabrication of green OLEDs with an impressive external quantum efficiency (EQE) of 34.6%.[14]

Performance of Thiophene-Based Organic Light-Emitting Diodes

| Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |

| DMB-TT-TPA | 10.6 | 6.70 | 4.61 |

| Th-BN | - | - | 34.6 |

Sensor Technology: Detecting Threats with High Sensitivity

The ability of thiophene derivatives to exhibit changes in their photophysical properties upon binding to specific analytes has led to their development as highly sensitive and selective chemosensors. A notable application is in the detection of heavy metal ions, which are significant environmental pollutants.

Fluorescent "turn-on" or "turn-off" sensors based on thiophene scaffolds have been designed for the detection of ions such as mercury (Hg²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[8][15] These sensors often rely on mechanisms like chelation-enhanced fluorescence quenching (CHEQ) or intramolecular charge transfer (ICT). For instance, a thiophene-appended benzothiazole derivative has been reported for the ratiometric detection of Cd²⁺ with an exceptionally low limit of detection of 2.25 nM.[16][17]

Performance of Thiophene-Based Heavy Metal Sensors

| Sensor | Analyte | Limit of Detection (LOD) | Mechanism |

| Thiophene-Thiophene Conjugate 1 | Zn²⁺ | 0.82 ppb | Turn-on Fluorescence (PET suppression) |

| Thiophene-Thiophene Conjugate 1 | Cd²⁺ | 9.62 ppb | Turn-on Fluorescence (PET suppression) |

| Thiophene-Thiophene Conjugate 1 | Cu²⁺ | 794 ppb | Turn-off Fluorescence |

| Thiophene-Thiophene Conjugate 1 | Hg²⁺ | 871 ppb | Turn-off Fluorescence |

| Thiophene-Appended Benzothiazole L2 | Cd²⁺ | 2.25 nM | Ratiometric Fluorescence (ICT) |

| Thiophene-Appended Benzothiazole L1 | Cu²⁺ | 1.06 x 10⁻⁷ M | Colorimetric Ratiometric |

Experimental Protocols and Methodologies

This guide provides detailed experimental protocols for the synthesis and evaluation of novel thiophene derivatives, ensuring reproducibility and facilitating further research.

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes.[18]

Materials:

-

Ketone or aldehyde

-

Activated nitrile (e.g., malononitrile or ethyl cyanoacetate)

-

Elemental sulfur

-

Base (e.g., triethylamine, morpholine, or diethylamine)

-

Solvent (e.g., ethanol, DMF, or methanol)

Procedure:

-

A mixture of the ketone/aldehyde (1 equivalent), activated nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in the chosen solvent.

-

The base (0.5-1 equivalent) is added to the mixture.

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a period of 1 to 24 hours, depending on the reactivity of the substrates.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or by pouring the mixture into ice-water to precipitate the solid.

-

The crude product is then purified by recrystallization from a suitable solvent.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Thiophene derivative to be tested

-

DMSO (for dissolving the compound)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: A stock solution of the thiophene derivative is prepared in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 24 to 72 hours.[1]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control (cells treated with DMSO-containing medium only).

Antibacterial Activity Screening: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][19]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Synthesized thiophene compounds

-

96-well microtiter plates

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: A few colonies of the test bacteria are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in the broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[19]

-

Compound Dilution: A stock solution of each thiophene derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are then performed in the broth directly in the 96-well plates.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well. Positive (broth with inoculum and a standard antibiotic) and negative (broth with inoculum and solvent) controls are included. The plates are incubated at 37°C for 18-24 hours.[19]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[16]

Visualizing the Science: Pathways and Workflows

To better illustrate the complex processes involved in thiophene derivative research, the following diagrams, generated using the DOT language, depict a key signaling pathway and a typical experimental workflow.

References

- 1. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 5. journals.plos.org [journals.plos.org]

- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 7. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Thiophene-based Solar Cell. A Review | Bentham Science [benthamscience.com]

- 11. nbinno.com [nbinno.com]

- 12. oled-intermediates.com [oled-intermediates.com]

- 13. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

- 14. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. A Comprehensive Review on Thiophene Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design and synthesis of new thiophene derivatives together with their antitumor evaluations | European Journal of Chemistry [eurjchem.com]

- 19. Synthesis of thiophene derived fluorescent sensor for Hg2+ ion detection and its applications in cell imaging, latent fingerprint, and real water analysis | Semantic Scholar [semanticscholar.org]

Methodological & Application

One-Pot Synthesis of Methyl 2-amino-5-ethylthiophene-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of Methyl 2-amino-5-ethylthiophene-3-carboxylate, a substituted aminothiophene of interest in medicinal chemistry and material science. The synthesis is achieved through the well-established Gewald three-component reaction. This method offers a straightforward and efficient route to the target compound from readily available starting materials. These notes include a detailed experimental protocol, a summary of expected quantitative data based on analogous compounds, and a visual representation of the experimental workflow.

Introduction

Substituted 2-aminothiophenes are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and functional materials.[1][2] Their versatile biological activities include antimicrobial, anti-inflammatory, and antitumor properties. The Gewald reaction, a multi-component condensation, stands as a highly efficient and convergent method for preparing these scaffolds.[1][3][4] This one-pot procedure involves the reaction of an aldehyde or ketone, an active methylene nitrile (such as methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3][5] This application note details a representative protocol for the synthesis of this compound using this methodology.

Data Presentation

| Compound Name | Starting Aldehyde/Ketone | Yield (%) | Melting Point (°C) | Analytical Data | Reference |

| Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Cyclohexanone | 70-85 | 136-137 | ¹H NMR, IR, Elemental Analysis | [5] |

| Ethyl 2-amino-5-methylthiophene-3-carboxylate | Propionaldehyde | 89 | 47-51 | ¹H NMR | [6] |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Acetone | 85 | 76-79 | ¹H NMR, ¹³C NMR, ESI-MS | [7] |